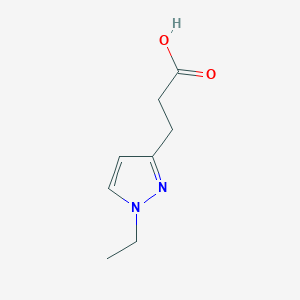![molecular formula C16H13BrN2O2S B2705445 3-bromo-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide CAS No. 312917-09-2](/img/structure/B2705445.png)
3-bromo-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-bromo-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide is a chemical compound that belongs to the class of benzothiazole derivatives.
Mecanismo De Acción
Target of Action
The primary target of the compound 3-bromo-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide is related to anti-tubercular activity . The compound is a benzothiazole derivative, which has been found to have potent inhibitory effects against M. tuberculosis The specific target within the M
Mode of Action
Benzothiazole derivatives are generally known to interact with their targets and cause changes that inhibit the growth or survival of the organism .
Biochemical Pathways
Result of Action
The result of the action of this compound is the inhibition of M. tuberculosis, as evidenced by the comparison of the inhibitory concentrations of the compound with standard reference drugs
Métodos De Preparación
The synthesis of 3-bromo-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide typically involves the reaction of 3-bromobenzoyl chloride with 4-ethoxy-1,3-benzothiazol-2-amine under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Análisis De Reacciones Químicas
3-bromo-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding sulfoxides or sulfones, and reduction to form amines or other reduced products.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: It has shown promise as an antibacterial agent by inhibiting enzymes such as dihydroorotase and DNA gyrase.
Biological Research: The compound is used in studies related to enzyme inhibition and protein interactions.
Industrial Applications: It is explored for its potential use in the development of new materials and chemical processes.
Comparación Con Compuestos Similares
Similar compounds to 3-bromo-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide include other benzothiazole derivatives such as:
- 2-aminobenzothiazole
- 2-mercaptobenzothiazole
- 6-ethoxy-1,3-benzothiazol-2-yl derivatives
These compounds share similar structural features but differ in their specific substituents, leading to variations in their biological activities and applications .
Propiedades
IUPAC Name |
3-bromo-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O2S/c1-2-21-12-7-4-8-13-14(12)18-16(22-13)19-15(20)10-5-3-6-11(17)9-10/h3-9H,2H2,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIZDBVMQWLCXOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-(Tert-butylsulfonyl)-3-(2-thienyl)pyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B2705362.png)


![(Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2705368.png)

![{6-fluoro-4-[3-(methylsulfanyl)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(4-methylphenyl)methanone](/img/structure/B2705372.png)
![Tert-butyl 2-[(2-bromo-5-cyano-3-methylphenyl)amino]acetate](/img/structure/B2705374.png)
![2-[2-[(Prop-2-enoylamino)methyl]phenyl]acetic acid](/img/structure/B2705376.png)


![N-(3-(dimethylamino)propyl)-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2705379.png)



